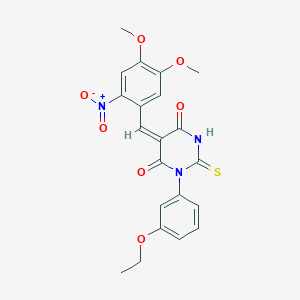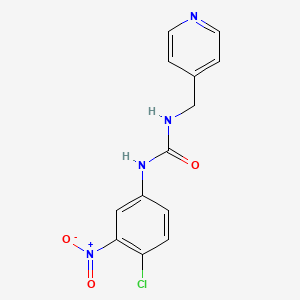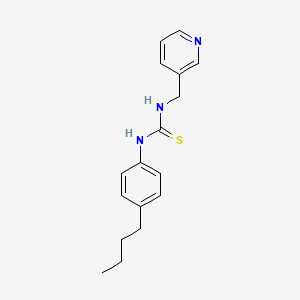![molecular formula C16H18N6O2S2 B4582979 4-methyl-3-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4582979.png)
4-methyl-3-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole
Übersicht
Beschreibung
This compound belongs to a class of heterocyclic compounds that have garnered interest due to their diverse chemical and biological properties. It is structurally complex, incorporating elements of 1,2,4-triazole, benzothiazole, and pyrazole.
Synthesis Analysis
- The synthesis of related 1-methyl-1H-1,2,4-triazoles involves reactions of N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride with nitriles and acetylenes (Ito et al., 1983).
Molecular Structure Analysis
- Structural analysis of similar compounds, such as methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, reveals complex hydrogen bonding and molecular interactions (Portilla et al., 2007).
Chemical Reactions and Properties
- 1-Methyl-3-phenyl-1H-pyrazolo[4,3-g][1,3]benzothiazole demonstrates various transformations like formylation and acylation, indicative of the reactivity of similar triazole structures (El’chaninov et al., 2018).
Physical Properties Analysis
- The physicochemical properties of related compounds containing 1,2,4-triazole cores have been studied, showing how substituents impact these properties (Frolova & Kaplaushenko, 2018).
Chemical Properties Analysis
- The synthesis and properties of 4-amino-1,2,4-triazole derivatives containing pyrazole moieties have been explored, providing insights into the chemical behavior of similar compounds (Karrouchi et al., 2016).
Wissenschaftliche Forschungsanwendungen
Potential Antimicrobial and Antimycobacterial Agents
Research into similar compounds, such as 1,2,4-triazoles and pyrazoles, has shown their potential as antimicrobial and antituberculosis agents. For example, a study on fused 1,2,4-triazole derivatives demonstrated significant antimicrobial activity against various bacterial and fungal strains, including Mycobacterium tuberculosis, suggesting that compounds within this chemical class could serve as a basis for developing new antimycobacterial drugs (Seelam et al., 2016).
Synthetic Routes and Chemical Transformations
The synthetic versatility of 1,2,4-triazole and pyrazole derivatives provides a rich foundation for chemical research. For instance, transformations of nitro and amino derivatives of such heterocycles have been explored to create various functionalized compounds, which are valuable in materials science, catalysis, and as intermediates in organic synthesis. The synthesis and transformations of these heterocycles can lead to novel compounds with potentially unique physical and chemical properties (El’chaninov et al., 2018).
Catalysis and Organic Synthesis Applications
Compounds containing triazole and pyrazole moieties have been employed as ligands in catalysis, facilitating various chemical reactions. For example, new Rhodium(I) and Iridium(I) complexes containing mixed pyrazolyl–1,2,3-triazolyl ligands have been synthesized, demonstrating their utility as catalysts for hydroamination reactions. This suggests the potential of such heterocyclic compounds in enhancing the efficiency and selectivity of chemical transformations (Hua et al., 2012).
Biological Activity and Drug Design
The structural motifs present in 1,2,4-triazoles and pyrazoles are common in compounds with various biological activities. Research into derivatives of these heterocycles has revealed their potential in drug design, offering avenues for the development of new therapeutics with improved efficacy and safety profiles. For instance, Schiff bases of 4-amino-1,2,4-triazole derivatives have shown significant in vivo analgesic and in vitro antioxidant activities, highlighting the therapeutic potential of these compounds (Karrouchi et al., 2016).
Eigenschaften
IUPAC Name |
4-methyl-3-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-5-[(4-nitropyrazol-1-yl)methylsulfanyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S2/c1-10-3-4-12-13(8-25-14(12)5-10)15-18-19-16(20(15)2)26-9-21-7-11(6-17-21)22(23)24/h6-8,10H,3-5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJMTIVCKLKOMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC=C2C3=NN=C(N3C)SCN4C=C(C=N4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)butanamide](/img/structure/B4582921.png)

![3-[(3-bromo-4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4582930.png)

![methyl 3-({[4-(benzoylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B4582948.png)
![N-[3-(aminocarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B4582954.png)
![2,4-dichloro-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4582960.png)
![N-{1-{[(3-acetylphenyl)amino]carbonyl}-2-[4-(dimethylamino)phenyl]vinyl}benzamide](/img/structure/B4582968.png)
![N-(sec-butyl)-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4582976.png)
![dimethyl 2-({[(3-acetylphenyl)amino]carbonyl}amino)terephthalate](/img/structure/B4582986.png)

![6-[({4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4583000.png)

